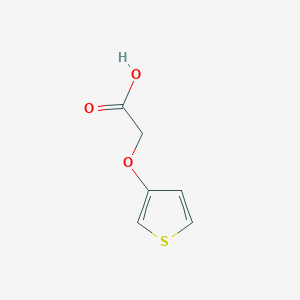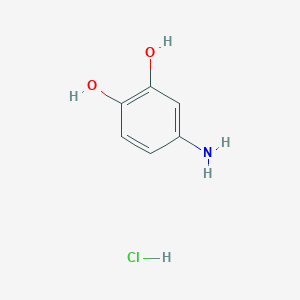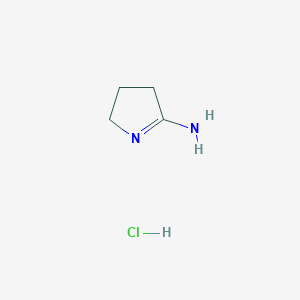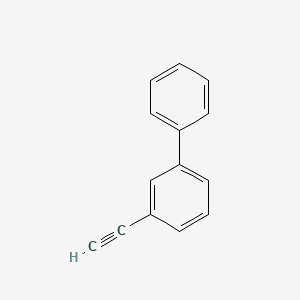
5-Bromo-2,4-dimethylpyrimidine
Übersicht
Beschreibung
5-Bromo-2,4-dimethylpyrimidine, also known as 5-BDP, is a heterocyclic compound found in a variety of biological and chemical processes. It is a derivative of the pyrimidine ring system and is used in a variety of scientific research applications. This compound has shown to have a wide range of biochemical and physiological effects in various organisms and systems.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
5-Bromo-2,4-dimethylpyrimidine has been used in the study of crystal structures. For instance, Barakat et al. (2017) investigated the intermolecular interactions in the crystal structure of a compound derived from 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. They utilized X-ray single crystal diffraction and other spectroscopic tools for this analysis, revealing insights into atom-to-atom interactions and molecular orbital (MO) energy level diagrams (Barakat et al., 2017).
2. Antiviral Activity Research
Research into the antiviral activity of compounds is another application. Hocková et al. (2003) synthesized derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine, including ones with 5-bromo substitutions. These compounds demonstrated notable inhibitory activity against retroviruses, contributing to the understanding of potential antiviral therapies (Hocková et al., 2003).
3. Synthesis of Novel Compounds
This compound is also pivotal in synthesizing novel compounds. Kinoshita et al. (1992) explored the synthesis of bromosubstituted 5‐nitro‐2,4(1H,3H)‐pyrimidinedione derivatives, demonstrating the versatility of this compound in creating structurally diverse molecules with potential applications in various fields (Kinoshita et al., 1992).
4. Cocrystal Design
The design of cocrystals is an additional area of application. Rajam et al. (2018) used a pyrimidine unit similar to this compound to prepare cocrystals with various carboxylic acids. This research contributes to the understanding of hydrogen bonding and molecular recognition processes in pharmaceuticals and other chemical applications (Rajam et al., 2018).
5. DNA Synthesis Tracking
In the field of biochemistry, this compound derivatives have been used to tag replicating DNA. Cavanagh et al. (2011) discussed the use of 5-bromo-2-deoxyuridine, a halogenated analogue of thymidine, in identifying dividing cells in biological studies. This application is crucial for understanding cellular mechanisms in various biological systems (Cavanagh et al., 2011).
Safety and Hazards
5-Bromo-2,4-dimethylpyrimidine is associated with certain hazards. It has been classified under GHS07 and carries a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Mode of Action
5-Bromo-2,4-dimethylpyrimidine, like other pyrimidine derivatives, can act as a nucleophile . It can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to attack electrophilic carbon atoms, such as those found in carbonyl groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and stability.
Biochemische Analyse
Biochemical Properties
5-Bromo-2,4-dimethylpyrimidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as nucleophilic catalysts. The compound’s bromine atom is a key site for these interactions, allowing it to participate in various biochemical pathways. Additionally, this compound can interact with other biomolecules, including nucleic acids, through hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving nucleophilic attack mechanisms. This compound can alter gene expression by interacting with DNA and RNA, potentially leading to changes in cellular metabolism. In various cell types, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves the bromine atom, which can form covalent bonds with nucleophilic residues on the enzyme. Additionally, this compound can influence gene expression by binding to regulatory regions of DNA, thereby modulating transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature and pH. Over extended periods, this compound may degrade, leading to a reduction in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which this compound becomes harmful to the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as its lipophilicity and the presence of specific binding sites on cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with DNA and influence gene expression. Alternatively, this compound may localize to the cytoplasm, where it can modulate enzyme activity and metabolic pathways .
Eigenschaften
IUPAC Name |
5-bromo-2,4-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITPCPFEEVHRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500216 | |
| Record name | 5-Bromo-2,4-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69696-37-3 | |
| Record name | 5-Bromo-2,4-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,4-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)


![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)








